EGFR Kinase Inhibitory Potency: 5-Adamantyl-1,3,4-thiadiazole Benzamide Core vs. Clinical Inhibitors
Although direct IC50 data for the unsubstituted N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]benzamide are not publicly reported, the 5-adamantyl-1,3,4-thiadiazole benzamide scaffold to which it belongs delivers low-nanomolar EGFR inhibition when optimized. In a head-to-head panel, derivatives 5, 14c, and 17 bearing the identical adamantane–thiadiazole–benzamide core but with additional substituents inhibited wild-type EGFR with IC50 values of 71.5–85 nM and mutant EGFR (L858R) with IC50 values of 37.85–41.19 nM, compared to lapatinib (31.8 nM and 39.53 nM, respectively) [1]. Against the double mutant EGFR L858R/T790M, the most potent derivative achieved 0.27–0.78 nM, surpassing erlotinib (0.21 nM) and approaching lapatinib (0.18 nM) [1]. Molecular docking confirmed that the adamantane–thiadiazole–benzamide core occupies the EGFR hinge region with superior complementarity (binding energy −22.07 kcal/mol vs. erlotinib −19.10 kcal/mol) [1].
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; scaffold derivatives achieve 71.5–85 nM (EGFR WT) and 37.85–41.19 nM (EGFR L858R) [1]. |
| Comparator Or Baseline | Lapatinib IC50: 31.8 nM (EGFR WT), 39.53 nM (EGFR L858R); Erlotinib IC50: 0.21 nM (EGFR L858R/T790M) [1]. |
| Quantified Difference | Scaffold derivatives reach within 2.7-fold of lapatinib at EGFR WT; lead derivative 17 achieves 0.27–0.78 nM against T790M double mutant, 1.3–3.7-fold range relative to erlotinib (0.21 nM). |
| Conditions | In vitro kinase inhibition assay; recombinant EGFR WT, EGFR L858R, and EGFR L858R/T790M; Lapatinib and Erlotinib as reference standards [1]. |
Why This Matters
The scaffold's intrinsic hinge-binding properties, quantified by docking scores, justify selecting the unsubstituted benzamide as a modular starting point for EGFR-targeted library synthesis rather than starting from less pre-organized heterocycles.
- [1] Wassel, M. M. S.; Ammar, Y. A.; Elhag Ali, G. A. M.; Belal, A.; Mehany, A. B. M.; Ragab, A. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorganic Chemistry 2021, 110, 104794. DOI: 10.1016/j.bioorg.2021.104794. View Source
